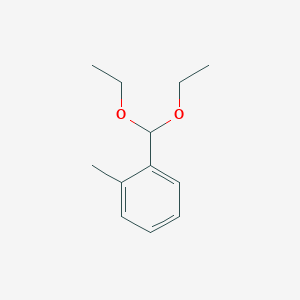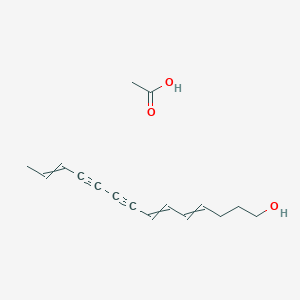
Acetic acid;tetradeca-4,6,12-trien-8,10-diyn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;tetradeca-4,6,12-trien-8,10-diyn-1-ol: is a polyacetylene compound with the molecular formula C14H16O and a molecular weight of 200.276 g/mol . This compound is characterized by its unique structure, which includes multiple conjugated double and triple bonds, making it an interesting subject for chemical research and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tetradeca-4,6,12-trien-8,10-diyn-1-ol typically involves the use of polyacetylene precursors. One common method includes the acetylation of tetradeca-4,6,12-trien-8,10-diyn-1-ol using acetic anhydride in the presence of a catalyst . The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes, utilizing advanced reactors and continuous flow systems to ensure high yield and purity . The use of automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Acetic acid;tetradeca-4,6,12-trien-8,10-diyn-1-ol has a wide range of applications in various fields:
Mechanism of Action
The mechanism of action of acetic acid;tetradeca-4,6,12-trien-8,10-diyn-1-ol involves its interaction with specific molecular targets and pathways. The compound’s multiple conjugated bonds allow it to participate in electron transfer reactions, influencing various biochemical processes . It can bind to enzymes and receptors, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tetradeca-4,6,12-trien-8,10-diyn-1-ol: A closely related compound without the acetyl group.
(4E, 6E, 12E)-1-acetoxy-3-isovaleryloxytetradeca-4,6,12-trien-8,10-diyn-14-ol: Another polyacetylene compound with different substituents.
Uniqueness
Acetic acid;tetradeca-4,6,12-trien-8,10-diyn-1-ol stands out due to its acetyl group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
13081-22-6 |
|---|---|
Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
acetic acid;tetradeca-4,6,12-trien-8,10-diyn-1-ol |
InChI |
InChI=1S/C14H16O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h2-3,8-11,15H,12-14H2,1H3;1H3,(H,3,4) |
InChI Key |
XCVMJABMSCTWPK-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC#CC#CC=CC=CCCCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




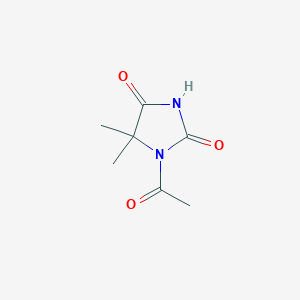
![Benzo[b]thiophene, 3-methoxy-](/img/structure/B14724475.png)

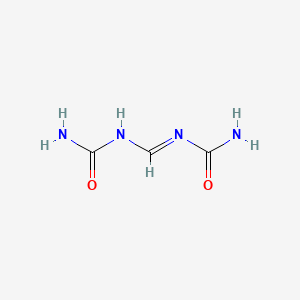
![2-[3-(Diethylamino)propylamino]-1,2-diphenylethanol](/img/structure/B14724486.png)

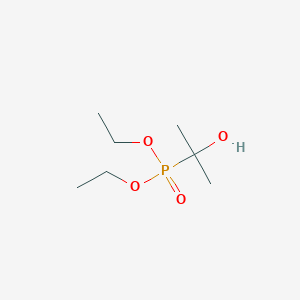
![(Z)-5-[benzyl(methyl)amino]-2-(4-chlorophenyl)-1-phenylpent-1-en-3-one](/img/structure/B14724510.png)
![6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B14724516.png)
![4-ethoxy-9-(4-ethoxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14724518.png)

